3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16225549
InChI: InChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-3-2-4-8(11)9(7)12/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m0/s1
SMILES:
Molecular Formula: C10H11BrFNO2
Molecular Weight: 276.10 g/mol

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

CAS No.:

Cat. No.: VC16225549

Molecular Formula: C10H11BrFNO2

Molecular Weight: 276.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide -

Specification

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
IUPAC Name 3-bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Standard InChI InChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-3-2-4-8(11)9(7)12/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m0/s1
Standard InChI Key YZJISXMKGQKJCY-LURJTMIESA-N
Isomeric SMILES C[C@@H](CO)NC(=O)C1=C(C(=CC=C1)Br)F
Canonical SMILES CC(CO)NC(=O)C1=C(C(=CC=C1)Br)F

Introduction

3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a complex organic compound that belongs to the benzamide class. It is characterized by its molecular structure, which includes a benzamide backbone with a bromine and fluorine substituent on the benzene ring, and a hydroxypropan-2-yl group attached to the nitrogen atom. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features.

Synthesis and Preparation

The synthesis of 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide typically involves several steps, including the preparation of the benzamide core and the introduction of the bromine and fluorine substituents. The hydroxypropan-2-yl group is attached through a condensation reaction with the appropriate amino acid derivative.

Synthesis Steps

  • Preparation of the Benzamide Core: This involves the reaction of a benzoyl chloride derivative with an amine.

  • Introduction of Bromine and Fluorine: This can be achieved through electrophilic aromatic substitution reactions.

  • Attachment of the Hydroxypropan-2-yl Group: This step involves a condensation reaction with a chiral amino alcohol.

Biological and Pharmacological Activities

While specific biological or pharmacological activities of 3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide are not detailed in the available literature, compounds within the benzamide class are often explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Potential Applications

  • Anti-inflammatory Agents: Benzamides can act as inhibitors of certain enzymes involved in inflammation pathways.

  • Antimicrobial Agents: Some benzamides have shown activity against bacteria and fungi.

  • Anticancer Agents: Research into benzamides as potential anticancer drugs is ongoing due to their ability to interact with biological targets involved in cancer progression.

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